Z-Ala-val-OH

概要

説明

Z-Ala-val-OH is a chemical compound with the molecular formula C16H22N2O5. It is primarily used for research purposes and is not intended for human or veterinary use. This compound is a derivative of valine, an essential amino acid, and is often utilized in peptide synthesis due to its protective properties.

準備方法

The synthesis of benzyloxycarbonylalanylvaline typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The preparation process can be summarized as follows:

Protection of the Amino Group: The amino group of valine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide.

Coupling Reaction: The protected valine is then coupled with alanine using a coupling agent like dicyclohexylcarbodiimide (DCC) to form benzyloxycarbonylalanylvaline.

化学反応の分析

Z-Ala-val-OH undergoes various chemical reactions, including:

Hydrogenation: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

科学的研究の応用

Chemical Synthesis

Z-Ala-Val-OH is primarily utilized in the synthesis of peptides and proteins. Its structure allows for the formation of peptide bonds, making it a valuable component in constructing more complex peptides. The compound can be synthesized through various methods, including:

- Solution Phase Synthesis: Involves coupling N-benzyloxycarbonyl-L-alanine with L-valine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in organic solvents.

- Solid Phase Synthesis: The C-terminal valine is attached to a resin, with the N-terminal benzyloxycarbonyl-L-alanine coupled similarly. This method is favored for its efficiency and scalability in industrial applications.

Biological Research

In biological contexts, this compound plays a crucial role in studying enzyme-substrate interactions, particularly with proteases and peptidases. It serves as a model compound for understanding the mechanisms of peptide bond formation and cleavage. The compound's structural properties influence its biological activity, making it a subject of interest in various studies.

| Study Focus | Findings |

|---|---|

| Enzyme Interactions | Acts as a substrate for proteases; influences enzymatic activity. |

| Antimicrobial Properties | Exhibits inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus). |

Pharmaceutical Applications

This compound is significant in drug development due to its role in creating peptide-based therapeutics. It is involved in:

- Peptide Drug Design: Used to formulate drugs targeting specific biological pathways.

- Enzyme Inhibitors: Serves as a lead compound for developing inhibitors against various enzymes.

Case Study: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus, with an inhibition zone of 15 mm, showcasing its potential as an antimicrobial agent.

Biotechnology

In biotechnological applications, this compound enhances the stability and efficacy of therapeutic proteins. Its incorporation into protein structures can improve their performance in clinical settings, making it valuable for:

- Protein Engineering: Modifying therapeutic proteins to enhance their stability.

- Drug Delivery Systems: Developing peptide-based materials that facilitate targeted drug delivery.

Cosmetic Formulations

The compound's properties also make it suitable for cosmetic applications, particularly in formulations aimed at improving skin hydration and texture. Its ability to interact with biological membranes can enhance the efficacy of cosmetic products.

Table 2: Comparative Analysis of Dipeptides

| Dipeptide | Antimicrobial Activity | Stability | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Pharmaceuticals, Cosmetics |

| Z-Gly-Gly-OH | Moderate | High | Biochemical Research |

| Z-Phe-Phe-OH | Low | High | Drug Development |

作用機序

The mechanism of action of benzyloxycarbonylalanylvaline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of valine, preventing unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides and proteins .

類似化合物との比較

Z-Ala-val-OH can be compared with other similar compounds such as:

Benzyloxycarbonylglycylvaline: Similar in structure but with glycine instead of alanine.

Benzyloxycarbonylalanylglycine: Similar in structure but with glycine instead of valine.

Benzyloxycarbonylleucylvaline: Similar in structure but with leucine instead of alanine.

These compounds share similar protective properties and are used in peptide synthesis, but they differ in their amino acid components, which can affect their reactivity and applications.

生物活性

Z-Ala-Val-OH, a peptide composed of the amino acids alanine (Ala) and valine (Val), is a compound of interest in various biological studies. This article delves into its biological activities, synthesis, structure-activity relationships, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

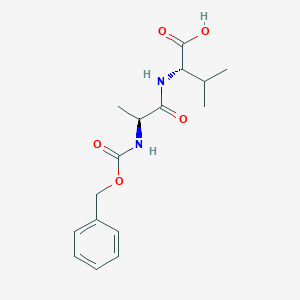

This compound is a dipeptide with the following structural formula:

- Chemical Formula : C₆H₁₃N₃O₄

- Molecular Weight : 157.19 g/mol

The Z (benzyloxycarbonyl) group protects the amino group of alanine, enhancing stability and solubility in biological systems. The presence of the valine residue contributes to hydrophobic interactions, which are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that peptides like this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. In studies involving various peptide sequences, this compound demonstrated a capacity to restore glutathione levels and inhibit lipid peroxidation, which is critical in preventing cellular damage under oxidative stress conditions .

2. Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro assays revealed that the dipeptide can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. This property could be harnessed for developing new antimicrobial agents .

3. Role in Cancer Research

Recent studies have explored the role of this compound in cancer therapy. It has been found to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. Specifically, the compound influences the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, making it a candidate for further investigation in cancer treatments .

Case Study 1: Antioxidative Effects

A study conducted on Acaudina molpadioides hydrolysates showed that peptides derived from this source, including sequences similar to this compound, significantly reduced oxidative damage in RAW264.7 macrophages. The study highlighted the importance of peptide concentration in enhancing antioxidant defense mechanisms .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of various peptides, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over peptide sequences and modifications. Structure-activity relationship (SAR) studies indicate that modifications to the Z group or variations in amino acid composition can significantly affect biological activity. For instance, replacing Val with other hydrophobic residues may enhance antimicrobial activity while maintaining antioxidant properties .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃N₃O₄ |

| Molecular Weight | 157.19 g/mol |

| Antioxidant Activity | Significant |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Apoptosis Induction | Yes |

特性

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUZLXFEMEMNF-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。